molecular formula C18H21N3O4S B11056911 2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11056911
M. Wt: 375.4 g/mol
InChI Key: SXUWGICOPJCAPQ-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydroquinoline core, a carboxamide group, and a sulfamoylphenyl moiety. Its complex structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps:

    Formation of the Hexahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

    Attachment of the Sulfamoylphenyl Moiety: This step involves the reaction of the intermediate with a sulfonamide derivative, often under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hexahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide may be studied for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylphenyl moiety may facilitate binding to these targets, while the hexahydroquinoline core could modulate the compound’s overall activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is the presence of the sulfamoylphenyl group, which can significantly influence its chemical reactivity and biological activity. This moiety may enhance the compound’s ability to interact with specific biological targets, making it a unique candidate for various applications.

Properties

Molecular Formula

C18H21N3O4S

Molecular Weight

375.4 g/mol

IUPAC Name

2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H21N3O4S/c19-26(24,25)14-7-5-12(6-8-14)9-10-20-17(22)15-11-13-3-1-2-4-16(13)21-18(15)23/h5-8,11H,1-4,9-10H2,(H,20,22)(H,21,23)(H2,19,24,25)

InChI Key

SXUWGICOPJCAPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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